molecular formula C15H20N2O2 B11857637 2-(3-((Isobutylamino)methyl)-1H-indol-1-yl)acetic acid

2-(3-((Isobutylamino)methyl)-1H-indol-1-yl)acetic acid

Cat. No.: B11857637
M. Wt: 260.33 g/mol
InChI Key: NARKUMWMPGJPKP-UHFFFAOYSA-N
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Description

2-(3-((Isobutylamino)methyl)-1H-indol-1-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Isobutylamino)methyl)-1H-indol-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Isobutylamino Group: The isobutylamino group can be introduced through a reductive amination reaction, where an isobutylamine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where the indole derivative is treated with carbon dioxide in the presence of a strong base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((Isobutylamino)methyl)-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted derivatives with new functional groups replacing existing ones

Scientific Research Applications

2-(3-((Isobutylamino)methyl)-1H-indol-1-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-(3-((Isobutylamino)methyl)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: The indole ring structure allows the compound to bind to specific receptors, such as serotonin receptors, modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Signal Transduction: It may influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

2-(3-((Isobutylamino)methyl)-1H-indol-1-yl)acetic acid can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation and other physiological processes.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the isobutylamino group and the acetic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

2-[3-[(2-methylpropylamino)methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C15H20N2O2/c1-11(2)7-16-8-12-9-17(10-15(18)19)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3,(H,18,19)

InChI Key

NARKUMWMPGJPKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CN(C2=CC=CC=C21)CC(=O)O

Origin of Product

United States

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